4-Aminohexan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

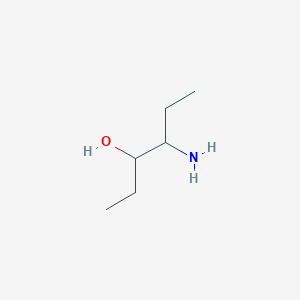

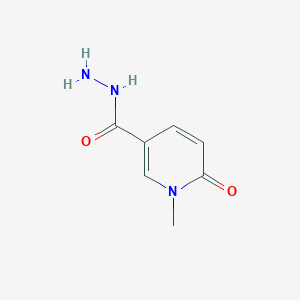

4-Aminohexan-3-ol is a chemical compound with the CAS Number: 40818-63-1 . It has a molecular weight of 117.19 and its IUPAC name is 4-aminohexan-3-ol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 4-Aminohexan-3-ol is 1S/C6H15NO/c1-3-5(7)6(8)4-2/h5-6,8H,3-4,7H2,1-2H3 . This indicates that the compound consists of 6 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis

4-Aminohexan-3-ol has a molecular weight of 117.19 . It is a liquid at room temperature .Scientific Research Applications

Mannich Reactions with Amino Alcohols

4-Aminohexan-3-ol is used in Mannich reactions, specifically in the condensation of resorcarenes with various amino alcohols and formaldehyde. This process results in the formation of products like tetrabenzoxazines, with 4-Aminohexan-3-ol being one of the reactants. These compounds' structures are confirmed through NMR spectroscopy and single-crystal X-ray analysis (Schmidt et al., 2000).

Inhibition of Bacterial Glutamic Acid Decarboxylase

4-Aminohexan-3-ol analogs, like 4-Aminohex-5-ynoic acid, have been studied for their inhibitory effect on bacterial glutamic acid decarboxylase. The inhibition process involves stereospecific abstraction of propargylic hydrogen, leading to the generation of a reactive alkylating agent within the enzyme's active site (Jung et al., 1978).

Enzyme Inactivation

Research has investigated the inactivation of human 4-aminobutyrate aminotransferase by 4-Aminohex-5-enoate, an irreversible inhibitor. This inhibitor forms a stable bond with the enzyme, leading to its inactivation, which has implications for understanding enzyme regulation and potential drug development (De Biase et al., 1989).

Oligonucleotide Modification

4-Aminohexan-3-ol derivatives are used in the modification of oligonucleotides. For example, H-phosphonate salts of N/S-protected alcohols like 6-aminohexan-1-ol are used for attaching amino or thiol groups to oligonucleotides. This has significant applications in biochemistry, especially in the synthesis of modified DNA or RNA strands (Sinha & Cook, 1988).

Synthesis of Insect Pheromones

4-Aminohexan-3-ol derivatives are instrumental in synthesizing optically active forms of insect pheromones. For instance, the synthesis of threo-4-methylheptan-3-ol, a pheromone component, is achieved by enzymatic resolution using derivatives of 2-amino-3-methylhexanoic acid, showing the relevance of such compounds in entomology and pest control (Mori & Iwasawa, 1980).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name |

4-aminohexan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-5(7)6(8)4-2/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYVGJNAPMXLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminohexan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)

![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)

![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)

![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)